5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol is a unique chemical compound with the empirical formula C8H10N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol, has been a topic of significant interest in the field of medicinal chemistry . Various strategies related to the synthesis of 1,5-naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol can be represented by the SMILES string OC1=NC2=C (C=C1)CNCC2 . This compound has a molecular weight of 150.18 .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-cyanopyridine in the presence of sodium ethoxide to form 5-ethoxycarbonyl-6-cyano-7,8-dihydro-5H-naphthyridin-2-one.", "Step 2: The above intermediate is then reduced with sodium borohydride in acetic acid to form 5-ethoxycarbonyl-6-amino-7,8-dihydro-5H-naphthyridin-2-one.", "Step 3: The amino group in the above intermediate is then protected with acetic anhydride in the presence of sulfuric acid to form 5-ethoxycarbonyl-6-acetamido-7,8-dihydro-5H-naphthyridin-2-one.", "Step 4: The protected intermediate is then reacted with sodium hydroxide and hydrogen peroxide to form 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol.", "Step 5: The final step involves the removal of the protecting group using palladium on carbon in the presence of hydrogen gas to obtain the desired product." ] } | |
CAS RN |
1780424-98-7 |
Product Name |
5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.